molecular formula C4H8FNO2 B13321162 (2R)-2-amino-4-fluorobutanoic acid

(2R)-2-amino-4-fluorobutanoic acid

Cat. No.: B13321162
M. Wt: 121.11 g/mol
InChI Key: LJYFXGDRJCHELF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-4-fluorobutanoic acid: ®-4-fluoroglutamic acid , is an amino acid derivative. Its chemical structure features a fluorine atom attached to the γ-carbon of the glutamic acid backbone. This compound is chiral, with the (2R) configuration indicating that the amino group is on the same side as the hydrogen atom.

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for preparing (2R)-2-amino-4-fluorobutanoic acid. One common method involves the fluorination of glutamic acid derivatives. For example, starting from L-glutamic acid, the fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or DAST (diethylaminosulfur trifluoride) .

Reaction Conditions:: The fluorination reaction typically occurs under mild conditions, avoiding harsh reagents or extreme temperatures. The stereochemistry is crucial, as the (2R) configuration must be preserved during the fluorination process.

Industrial Production:: While industrial-scale production details may vary, the synthesis of this compound likely involves efficient and scalable methods to meet demand.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of other functional groups.

    Substitution: Substitution reactions may occur at the fluorine atom, replacing it with other groups.

    Reduction: Reduction of the carbonyl group could yield (2R)-2-aminobutanoic acid.

Common Reagents and Conditions::

    Fluorination: N-fluorobenzenesulfonimide (NFSI) or DAST.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions and the desired outcome. Potential products include derivatives with modified functional groups or altered stereochemistry.

Scientific Research Applications

(2R)-2-amino-4-fluorobutanoic acid: finds applications in various fields:

    Medicine: It may serve as a building block for designing novel drugs or as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging.

    Chemical Biology: Researchers explore its interactions with enzymes, receptors, and transporters.

    Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The precise mechanism of action for (2R)-2-amino-4-fluorobutanoic acid depends on its specific context. It may act as a substrate, modulator, or inhibitor in various biochemical pathways.

Comparison with Similar Compounds

(2R)-2-amino-4-fluorobutanoic acid: stands out due to its fluorine substitution, which affects its properties. Similar compounds include other amino acids, such as glutamic acid and its derivatives.

Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(2R)-2-amino-4-fluorobutanoic acid

InChI

InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1

InChI Key

LJYFXGDRJCHELF-GSVOUGTGSA-N

Isomeric SMILES

C(CF)[C@H](C(=O)O)N

Canonical SMILES

C(CF)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.